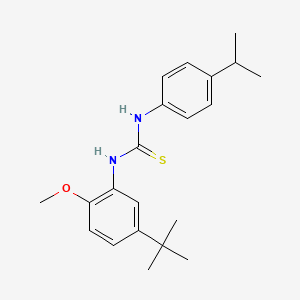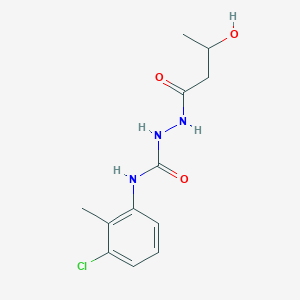![molecular formula C21H20BrN3OS2 B4113466 2-[[5-(Benzylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B4113466.png)
2-[[5-(Benzylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone
Overview
Description
2-[[5-(Benzylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone is a complex organic compound that features a triazole ring, a bromophenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(Benzylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Introduction of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with the triazole intermediate.
Thioether Linkage Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl and thioether groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group or the triazole ring, potentially leading to dehalogenation or hydrogenation products.
Substitution: The bromophenyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and epoxides.
Reduction: Dehalogenated products, hydrogenated triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for drug development.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a tool for biochemical studies.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly antifungal and anticancer agents.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[[5-(Benzylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting enzymatic activity, while the bromophenyl group can engage in π-π interactions with aromatic residues in proteins. The thioether linkage provides additional binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-allyl-5-[(methylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-chlorophenyl)ethanone
- 2-({4-allyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-fluorophenyl)ethanone
Uniqueness
Compared to similar compounds, 2-[[5-(Benzylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone stands out due to the presence of the benzylthio group, which enhances its binding affinity and specificity towards certain biological targets. The bromophenyl group also provides unique reactivity and interaction potential compared to other halogenated phenyl groups.
Properties
IUPAC Name |
2-[[5-(benzylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3OS2/c1-2-12-25-20(15-27-13-16-6-4-3-5-7-16)23-24-21(25)28-14-19(26)17-8-10-18(22)11-9-17/h2-11H,1,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTVSEYPKJXPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(allyloxy)phenyl]-7-chloro-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113401.png)
![3,5-dichloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B4113402.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4113404.png)
![methyl 5-{[(5-bromo-2-thienyl)sulfonyl]amino}-2-chlorobenzoate](/img/structure/B4113418.png)
![Methyl 5-[[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]amino]-2-chlorobenzoate](/img/structure/B4113421.png)

![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113431.png)
![2-[4-(butan-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B4113436.png)
![2-({N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4113442.png)

![N-(3-chlorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methoxybenzenesulfonamide](/img/structure/B4113450.png)

![ethyl 4-[(3,5-dichloro-4-propoxybenzoyl)amino]benzoate](/img/structure/B4113470.png)
![methyl 4-ethyl-2-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4113471.png)
